

Coerulescine: A Comprehensive Technical Dossier on its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Coerulescine is a naturally occurring oxindole alkaloid, first isolated from the plant Phalaris coerulescens.[1] As a member of the spiroindolone class of compounds, it features a characteristic spiro[pyrrolidin-3,3'-oxindole] core structure.[1] This structural motif is shared by other biologically active alkaloids such as elacomine and horsfiline. The unique three-dimensional architecture and the presence of nitrogenous functionalities have made

Coerulescine and its analogs attractive targets for synthetic chemists and pharmacologists. This document provides an in-depth overview of the chemical structure of Coerulescine, supported by spectroscopic data, and details a proven synthetic route with experimental protocols.

Chemical Structure and Properties

Coerulescine is chemically defined as (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one.[1] Its molecular structure consists of an oxindole ring system fused to a pyrrolidine ring at the C3 position in a spirocyclic fashion. A methyl group is attached to the nitrogen atom of the pyrrolidine ring.

Table 1: Chemical and Physical Properties of Coerulescine



Property	Value	Reference
Chemical Formula	C12H14N2O	[1]
Molar Mass	202.257 g⋅mol ⁻¹	[1]
IUPAC Name	(3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one	[1]
Class	Oxindole Alkaloid, Spiroindolone	[1]
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	
Melting Point	Not specified in provided results	_
Boiling Point	378.8±42.0 °C	[1]
Density	1.2±0.1 g/cm³	[1]

Spectroscopic Data

The structural elucidation of **Coerulescine** has been accomplished through various spectroscopic techniques. The following tables summarize key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 2: ¹H NMR Spectroscopic Data for **Coerulescine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	
Data not available in search results				

Table 3: 13C NMR Spectroscopic Data for Coerulescine



Chemical Shift (δ) pp	m Assignment			
Data not available in search results				
Table 4: Mass Spectrometry Data for Coerulescine				
m/z	lon			
Data not available in search results				

Total Synthesis of (±)-Coerulescine

The total synthesis of racemic **Coerulescine** has been achieved through a multi-step process. A notable synthetic approach involves a Wittig olefination followed by a Claisen rearrangement to construct a key 3-allyl oxindole intermediate. This intermediate is then further elaborated to the final spirocyclic product.

Synthetic Scheme

The overall synthetic strategy can be visualized as a workflow.



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Caption: Synthetic workflow for the total synthesis of (±)-**Coerulescine**.

Experimental Protocols



Detailed experimental protocols for the synthesis of (±)-**Coerulescine** are available in the supporting information of the cited literature.[2] A general outline of the key steps is provided below:

Step 1: Synthesis of the 3-Allyl Oxindole Intermediate

- Wittig Olefination:o-Nitrobenzaldehyde is reacted with allyloxymethylenetriphenylphosphorane to yield the corresponding allyl vinyl ether.
- Claisen Rearrangement: The allyl vinyl ether undergoes a thermal Claisen rearrangement to form a 4-pentenal derivative.
- Cyclization: The aldehyde is oxidized to a carboxylic acid, followed by esterification.
 Reductive cyclization of the nitro group affords the 3-allyl oxindole.

Step 2: Formation of the Spiro[pyrrolidin-3,3'-oxindole] Core

- Oxidative Cleavage: The allyl group of the oxindole intermediate is oxidatively cleaved to an aldehyde.
- Reductive Amination: The resulting aldehyde undergoes reductive amination with methylamine to form the spiro-pyrrolidine ring.

Step 3: Final Conversion to (±)-Coerulescine

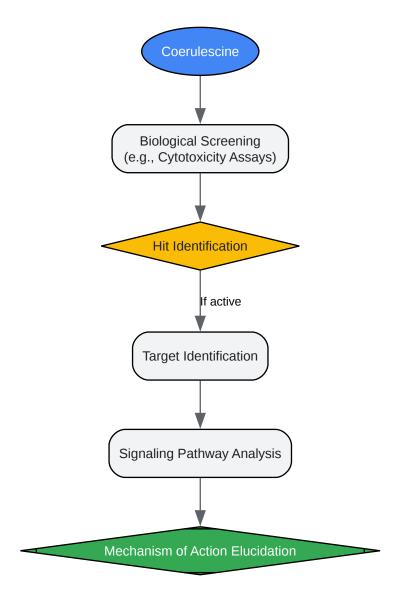
 Deprotection and Reduction: Removal of any protecting groups and chemoselective reduction of the amide functionality yields (±)-Coerulescine.

Biological Activity and Signaling Pathways

While the spiro[pyrrolidin-3,3'-oxindole] ring system is present in numerous alkaloids with interesting biological activities, including cytostatic properties, specific signaling pathways for **Coerulescine** have not been detailed in the provided search results. The broader class of spirooxindole alkaloids has been shown to possess a range of pharmacological properties, making **Coerulescine** a compound of interest for further biological investigation.

As no specific signaling pathways for **Coerulescine** were identified, a generalized logical diagram for drug discovery and mechanism of action studies is presented.





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Caption: Logical workflow for investigating the biological activity of **Coerulescine**.

Conclusion

Coerulescine is a fascinating oxindole alkaloid with a well-defined chemical structure and a challenging yet achievable synthetic route. While its specific biological activities and signaling pathways remain an area for further exploration, its structural class suggests potential for interesting pharmacological properties. The information presented in this guide provides a solid foundation for researchers interested in the chemistry and potential therapeutic applications of **Coerulescine**.



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References

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